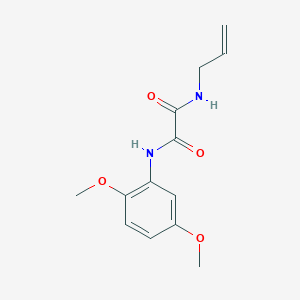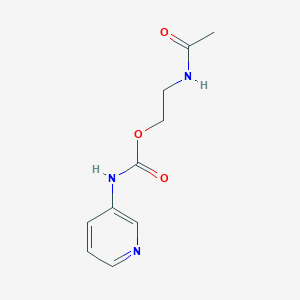![molecular formula C16H13BrN4O B3859493 2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide](/img/structure/B3859493.png)
2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide
Descripción general
Descripción
2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide, also known as BMH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMH is a hydrazide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide involves its ability to react with cysteine residues in proteins. 2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide contains a hydrazide group that can react with the thiol group on cysteine residues, forming a covalent bond. This can lead to the cross-linking of proteins or the modification of specific cysteine residues, which can affect protein function.
Biochemical and Physiological Effects
2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to induce protein cross-linking, modify cysteine residues in proteins, and inhibit protein function. 2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide has also been shown to have antimicrobial activity, making it a potential candidate for use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide in laboratory experiments is its ability to selectively modify cysteine residues in proteins. This can allow for the specific targeting of proteins or protein domains, which can be useful in the study of protein function. However, one limitation of using 2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide is that it can also react with other nucleophiles, such as lysine residues, which can lead to non-specific protein modification.
Direcciones Futuras
There are several potential future directions for the use of 2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide in scientific research. One area of interest is the development of new antibiotics based on the antimicrobial activity of 2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide. Another potential application is the use of 2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide as a tool for studying protein-protein interactions and ion channels. Additionally, the development of new 2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide derivatives with improved selectivity and specificity could lead to new applications in the study of protein function.
Aplicaciones Científicas De Investigación
2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide has been shown to have a wide range of potential applications in scientific research. It has been used as a cross-linking agent for proteins, as well as a fluorescent probe for monitoring protein-protein interactions. 2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide has also been used in the study of ion channels, as it can selectively modify cysteine residues in these channels.
Propiedades
IUPAC Name |
2-bromo-N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O/c1-21-14-9-5-4-8-13(14)19-15(21)10-18-20-16(22)11-6-2-3-7-12(11)17/h2-10H,1H3,(H,20,22)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXURCDEPPHUHS-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=NNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=N/NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-methylphenyl)-N-(2-{2-[1-(4-nitrophenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B3859418.png)
![N-(4-fluorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3859424.png)


![N'-(3-bromobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3859451.png)


![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B3859476.png)
![4-bromo-2-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3859483.png)
![2-(4-chlorophenoxy)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide](/img/structure/B3859488.png)

![4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B3859499.png)
![ethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859513.png)